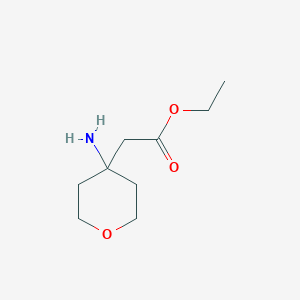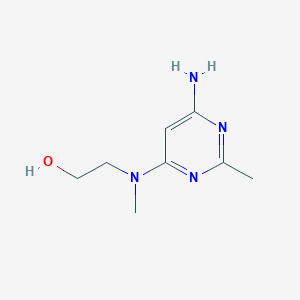
Ethyl 2-(4-aminooxan-4-yl)acetate
Descripción general
Descripción
Ethyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the CAS Number: 1262410-96-7 . It has a molecular weight of 187.24 and its IUPAC name is ethyl (4-aminotetrahydro-2H-pyran-4-yl)acetate .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
While specific reactions involving this compound are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Aplicaciones Científicas De Investigación
Molecular Docking and Enzyme Inhibition Studies Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlights the relevance of ethyl 2-(4-aminooxan-4-yl)acetate derivatives in enzyme inhibition, particularly α-glucosidase and β-glucosidase. These compounds exhibit significant inhibition activities, suggesting their potential use in the treatment of diseases like diabetes. Molecular docking studies further elucidate the interaction mechanisms of these compounds with enzyme active sites, underscoring their therapeutic potential (Babar et al., 2017).
Ugi Four Component Reaction Synthesis The synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi four component reaction demonstrates the utility of this compound in creating glycine ester derivatives. This high-yielding reaction pathway underscores the versatility of this compound derivatives in synthesizing complex molecules, which can be characterized by various spectroscopic techniques (Ganesh et al., 2017).
Synthesis of Anticancer Agents this compound derivatives have been explored in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds are investigated for their effects on the proliferation and survival of cancer cells, highlighting the compound's role in developing novel anticancer therapies (Temple et al., 1983).
Enzymatic Hydrolysis in Drug Synthesis this compound derivatives are used in enzymatic hydrolysis processes for drug synthesis, exemplified by the production of anti-asthma drug LASSBio 482. The technique showcases the application of this compound derivatives in synthesizing drugs through environmentally friendly and efficient methods (Bevilaqua et al., 2004).
Propiedades
IUPAC Name |
ethyl 2-(4-aminooxan-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(10)3-5-12-6-4-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYCNFJCACXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)




![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)